molecular formula C12H15N5O2 B3406283 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI) CAS No. 28557-25-7

1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI)

Cat. No. B3406283
CAS RN: 28557-25-7
M. Wt: 261.28 g/mol
InChI Key: NAZQXTHWEFCOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI) is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as alloxazine or lumichrome, and it belongs to the class of purine derivatives.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI) is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition can lead to a reduction in inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI) has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation and oxidative stress in the body. Additionally, this compound has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI) in lab experiments is its high purity and stability. This compound can be synthesized with a high yield and purity, which makes it suitable for use in various experiments. However, one limitation of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound.

Future Directions

There are several future directions for the study of 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI). One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the investigation of its potential use in the treatment of diabetes. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use.

Scientific Research Applications

1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI) has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Studies have also shown that this compound can improve cognitive function and memory. Additionally, it has been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2,4-dimethyl-6-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-4-5-16-6-7-17-8-9(13-11(16)17)14(2)12(19)15(3)10(8)18/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZQXTHWEFCOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182770
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydro-1,3-dimethyl-8-(2-propenyl)-1H-imidazo(2,1-f)purine-2,4(3H,6H)-dione

CAS RN

28557-25-7
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-1,3-dimethyl-8-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028557257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI)
Reactant of Route 2
1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI)
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1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI)
Reactant of Route 4
Reactant of Route 4
1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI)
Reactant of Route 5
1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI)
Reactant of Route 6
Reactant of Route 6
1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl-(8CI)

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